2-(2-Chlorophenyl)azetidine

Physicochemical Properties Lipophilicity Drug Design

2-(2-Chlorophenyl)azetidine (CAS 566197-97-5) is a 2-aryl-substituted azetidine, a four-membered saturated nitrogen heterocycle. It features an ortho-chlorine substituent on the phenyl ring, giving it a molecular formula of C₉H₁₀ClN and a molecular weight of 167.63 g/mol.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
Cat. No. B13615735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)azetidine
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=CC=C2Cl
InChIInChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2
InChIKeyYJPLFSNTLPJFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)azetidine: Procurement-Relevant Physicochemical and Structural Baseline


2-(2-Chlorophenyl)azetidine (CAS 566197-97-5) is a 2-aryl-substituted azetidine, a four-membered saturated nitrogen heterocycle [1]. It features an ortho-chlorine substituent on the phenyl ring, giving it a molecular formula of C₉H₁₀ClN and a molecular weight of 167.63 g/mol [2]. The computed free base lipophilicity (XLogP3-AA) is 2.1, with a topological polar surface area (TPSA) of 12 Ų, one hydrogen bond donor, and one hydrogen bond acceptor [2]. Spectroscopic characterization includes 1 FTIR and 2 GC-MS spectra, confirming its structural identity for quality control purposes [3]. This compound is primarily employed as a synthetic intermediate and scaffold in medicinal chemistry, rather than as a final active pharmaceutical ingredient.

Why Generic 2-Arylazetidine Substitution Fails for 2-(2-Chlorophenyl)azetidine


The 2-arylazetidine scaffold is highly sensitive to phenyl ring substitution. Replacing the ortho-chlorine atom of 2-(2-chlorophenyl)azetidine with hydrogen, fluorine, or relocating it to the meta or para position fundamentally alters the compound's physicochemical and potentially pharmacological profile. Key differential parameters, such as lipophilicity (XLogP3-AA), are directly modulated by the halogen substituent, which in turn influences membrane permeability, target binding kinetics, and metabolic stability [1]. Furthermore, class-level evidence indicates that chloro-substituted 2-arylazetidines demonstrate superior biological activity as nicotinic acetylcholine receptor (nAChR) ligands compared to their non-chlorinated or other halogen-substituted counterparts [2]. Simple replacement with a generic analog therefore risks losing these critical performance attributes.

2-(2-Chlorophenyl)azetidine: Head-to-Head Quantitative Evidence vs. Closest Analogs


Ortho-Chlorine Substitution Confers +0.6 Log Unit Higher Lipophilicity (XLogP3-AA) vs. Unsubstituted 2-Phenylazetidine

The target compound's computed XLogP3-AA is 2.1, compared to 1.5 for the parent 2-phenylazetidine and 1.6 for the 2-fluorophenyl analog [1]. This represents a +0.6 log unit increase in lipophilicity versus the unsubstituted analog, a magnitude that can significantly affect partition coefficients (LogD) and passive membrane permeability. The TPSA remains constant at 12 Ų across all three compounds, indicating that the lipophilicity gain is achieved without sacrificing polarity, a favorable attribute for compounds requiring blood-brain barrier penetration [2].

Physicochemical Properties Lipophilicity Drug Design CNS Penetration

Chloro-Substituted 2-Arylazetidines Identified as Most Interesting nAChR Ligand Congeners

Degennaro et al. (2017) conducted a preliminary biological evaluation of a series of 2-arylazetidines as nicotinic acetylcholine receptor (nAChR) ligands. The study explicitly identified chloro-substituted analogs as the most interesting congeners within the evaluated set, suggesting a structure-activity relationship where chlorine substitution enhances target engagement [1]. While specific IC₅₀ values for 2-(2-chlorophenyl)azetidine are not publicly available in the abstract, the class-level finding establishes a clear SAR trend: the presence of chlorine on the phenyl ring is associated with superior nAChR ligand behavior compared to other substituents. This qualitative superiority provides a scientific rationale for prioritizing the chlorinated analog in nAChR-related research programs.

Nicotinic Acetylcholine Receptor nAChR Neuroscience Ligand Design

Molecular Weight and Halogen Identity Enable Orthogonal Synthetic Differentiation vs. Lighter Analogs

The molecular weight of 2-(2-chlorophenyl)azetidine is 167.63 g/mol, compared to 133.19 g/mol for 2-phenylazetidine and 151.18 g/mol for 2-(2-fluorophenyl)azetidine [1]. Beyond mass, the ortho-chlorine substituent offers unique synthetic utility: the C-Cl bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), enabling downstream diversification that is inaccessible with the unsubstituted or fluoro-substituted analogs. Additionally, the azetidine ring has been demonstrated to act as an ortho-directing group for regioselective C-H functionalization of the aryl ring [2]. The combination of an ortho-directing azetidine and a chlorine atom provides two orthogonal vectors for selective functionalization, making this building block uniquely versatile in parallel library synthesis.

Synthetic Chemistry Cross-Coupling Building Block C-H Functionalization

Hydrogen Bond Acceptor Count Distinguishes Chlorine from Fluorine Derivative Without Altering TPSA

The hydrogen bond acceptor (HBA) count for 2-(2-chlorophenyl)azetidine is 1 (the azetidine nitrogen), identical to the unsubstituted analog. In contrast, 2-(2-fluorophenyl)azetidine has an HBA count of 2, due to the fluorine atom acting as an additional hydrogen bond acceptor [1]. Despite this difference in HBA count, the topological polar surface area (TPSA) remains invariant at 12 Ų across all three compounds. This means the chlorine analog achieves higher lipophilicity (XLogP3-AA 2.1 vs. 1.6) without the additional solvation effects or potential off-target hydrogen bonding interactions that the fluorine atom introduces. This profile is particularly relevant for optimizing ligand efficiency metrics, where balancing lipophilicity with polar interactions is critical.

Hydrogen Bonding Physicochemical Properties Drug-Likeness Solubility

Exact Mass Shift of 34 Da Enables Mass Spectrometry Discrimination in Metabolic Studies

The monoisotopic exact mass of 2-(2-chlorophenyl)azetidine is 167.0501770 Da, with the characteristic chlorine isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1 ratio) providing a distinctive M+2 peak at approximately 169 Da [1]. This mass is 33.96 Da higher than 2-phenylazetidine (133.0891493 Da) and 15.97 Da higher than 2-(2-fluorophenyl)azetidine (151.0797275 Da). The unique chlorine isotopic pattern enables unambiguous identification and quantification of the compound and its metabolites in complex biological matrices using LC-MS/MS, without interference from the unsubstituted or fluoro-substituted analogs. GC-MS spectra (both EI and CI modes) are available from SpectraBase, providing reference fragmentation patterns for method development [2].

Mass Spectrometry Metabolism Analytical Chemistry Isotopic Pattern

2-(2-Chlorophenyl)azetidine: Priority Application Scenarios Derived from Quantitative Evidence


CNS-Focused Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

With an XLogP3-AA of 2.1, TPSA of 12 Ų, and a single hydrogen bond donor, 2-(2-chlorophenyl)azetidine meets the stringent physicochemical criteria for CNS drug-like molecules (MW < 200, XLogP 1–3, TPSA < 60 Ų, HBD ≤ 3) [1]. Its +0.6 log unit lipophilicity advantage over 2-phenylazetidine, combined with the class-level nAChR activity trend favoring chloro-substituted analogs [2], makes it a prioritized scaffold for fragment-based screening campaigns targeting neurodegenerative or neuropsychiatric disorders where nicotinic receptor modulation is therapeutically relevant.

Parallel Library Synthesis Leveraging Ortho-Chlorine as a Cross-Coupling Handle

The C-Cl bond of the ortho-chlorophenyl group provides a versatile exit vector for palladium-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings), while the azetidine NH serves as an independent site for amidation, sulfonylation, or reductive amination [3]. This orthogonality enables a two-dimensional library design strategy where both the aryl ring and the azetidine nitrogen can be independently functionalized, maximizing chemical space exploration. This distinguishes 2-(2-chlorophenyl)azetidine from its fluoro analog, where the C-F bond is significantly less reactive under standard cross-coupling conditions.

Metabolic Pathway Elucidation Using the Intrinsic Chlorine Isotopic Signature

The characteristic ³⁵Cl/³⁷Cl isotopic doublet (exact mass 167.0502 Da and 169.0472 Da, ~3:1 ratio) enables definitive metabolite tracking in in vitro microsomal or hepatocyte incubations and in vivo pharmacokinetic studies [4]. This built-in mass spectrometry handle eliminates the need for radiolabeled or stable-isotope-labeled internal standards during early-stage ADME profiling, reducing costs and accelerating structure-metabolism relationship (SMR) studies.

nAChR Ligand Hit-to-Lead Optimization Starting from a Chloro-Substituted Privileged Scaffold

Degennaro et al. (2017) explicitly identified chloro-substituted 2-arylazetidines as superior nAChR ligand congeners within a preliminary biological evaluation [5]. While specific binding data for 2-(2-chlorophenyl)azetidine remains unpublished, the class-level SAR evidence provides a scientifically justified starting point for hit-to-lead optimization programs targeting nicotinic acetylcholine receptors, particularly for indications such as cognitive impairment, pain, or smoking cessation where subtype-selective nAChR modulation is the therapeutic goal.

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